Pipofezine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

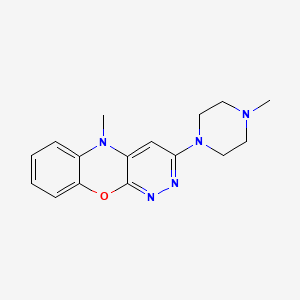

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYYIRPAZHJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046271 | |

| Record name | Pipofezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24886-52-0 | |

| Record name | Pipofezine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipofezine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipofezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOFEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipofezine's Interaction with the Serotonin Transporter: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine, marketed as Azafen or Azaphen, is a tricyclic antidepressant that has been in clinical use since the 1960s.[1] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2][3] This guide provides a detailed examination of the molecular interactions between this compound and the serotonin transporter, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. While this compound is recognized as a potent inhibitor of serotonin reuptake, a comprehensive set of publicly available, English-language studies detailing its precise binding kinetics and downstream signaling effects is limited. This document consolidates the existing knowledge and provides a framework for understanding its pharmacological profile.

Core Mechanism of Action: Serotonin Transporter Inhibition

This compound exerts its antidepressant effects by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action is achieved through its binding to the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6A4). By inhibiting SERT, this compound increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to underlie its therapeutic efficacy in treating depression.

Quantitative Analysis of this compound's Interaction with SERT

Quantitative data on the binding affinity of this compound for the serotonin transporter is sparse in readily accessible English-language literature. However, a key study by Avdulov and Maĭsov (1981) provides insight into its inhibitory activity.

| Compound | Assay Type | System | Concentration | % Inhibition of 3H-Serotonin Uptake | Reference |

| This compound (Azaphen) | Synaptosomal Uptake | Rat Brain Synaptosomes | 50 µM | 65-70% | Avdulov & Maĭsov, 1981[4] |

Experimental Protocols for Assessing SERT Inhibition

The following outlines a generalized experimental protocol for determining the inhibitory effect of a compound like this compound on serotonin uptake, based on standard methodologies in the field.

Synaptosomal [3H]-Serotonin Uptake Assay

This in vitro assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Methodology:

-

Synaptosome Preparation:

-

Rat brain tissue (e.g., cortex or striatum) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

-

The P2 pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Inhibition Assay:

-

Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of this compound or a vehicle control.

-

[3H]-Serotonin is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [3H]-Serotonin.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine).

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The percentage inhibition of serotonin uptake at each concentration of this compound is calculated.

-

These data can be used to determine the IC50 value of the compound.

-

Signaling Pathways and Downstream Effects

The direct molecular consequence of this compound binding to SERT is the blockade of serotonin reuptake. This leads to an accumulation of serotonin in the synaptic cleft, which in turn activates various presynaptic and postsynaptic serotonin receptors. The long-term therapeutic effects of sustained SERT inhibition are thought to involve neuroadaptive changes.

-

Receptor Desensitization: Chronic elevation of synaptic serotonin can lead to the desensitization of certain serotonin autoreceptors (e.g., 5-HT1A and 5-HT1D), which normally act to inhibit serotonin release. This desensitization may contribute to a further increase in serotonergic neurotransmission over time.

-

Neurogenesis and Neuroplasticity: Enhanced serotonergic signaling has been linked to the promotion of neurogenesis, particularly in the hippocampus, and other forms of neuroplasticity. These long-term changes are hypothesized to be a key component of the therapeutic effects of antidepressants.

-

Second Messenger Systems: Activation of postsynaptic serotonin receptors engages various intracellular second messenger systems, leading to changes in gene expression and protein function that ultimately alter neuronal excitability and connectivity.

Conclusion

This compound is a tricyclic antidepressant whose primary therapeutic effect is derived from its potent inhibition of the serotonin transporter. This action leads to an increase in synaptic serotonin levels, thereby enhancing serotonergic neurotransmission. While quantitative data on its binding affinity are limited in modern, English-language literature, early studies confirm its significant inhibitory effect on serotonin reuptake. The experimental methodologies for characterizing such inhibitors are well-established, primarily revolving around synaptosomal uptake assays. The downstream consequences of this compound's action are presumed to align with those of other serotonin reuptake inhibitors, involving complex neuroadaptive changes that occur over the course of treatment. Further research to fully characterize the binding kinetics and specific downstream signaling pathways of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipofezine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of pipofezine, a tricyclic antidepressant. It details the synthetic route, including a procedural outline, and summarizes its key physicochemical properties. The guide also explores the mechanism of action of this compound as a serotonin reuptake inhibitor, complete with a signaling pathway diagram. Furthermore, it outlines experimental protocols for the analysis of this compound, offering a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

This compound, also known by brand names such as Azafen or Azaphen, is a tricyclic antidepressant (TCA) that has been in clinical use for the treatment of depression.[1] Chemically, it is 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][2]benzoxazine.[1] As a potent inhibitor of serotonin reuptake, this compound exerts its therapeutic effects by increasing the levels of serotonin in the synaptic cleft.[1] This guide aims to provide a detailed technical resource on the synthesis, chemical characteristics, and analytical methodologies related to this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme is presented below, based on available literature.[3]

Reaction Scheme:

References

In Vitro Activity of Pipofezine on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine, a tricyclic antidepressant, primarily functions as a potent inhibitor of serotonin reuptake, with a secondary, weaker effect on norepinephrine reuptake. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound in neuronal cells. Due to the limited availability of direct in vitro studies on this compound, this guide also incorporates representative data from closely related tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) to infer potential mechanisms and effects. The guide details its known impact on monoamine transporters, potential effects on neuronal cell viability, and plausible involvement in key intracellular signaling pathways. Experimental protocols for relevant assays are described, and conceptual diagrams of signaling pathways and workflows are provided to facilitate a deeper understanding of its neuronal activity.

Introduction

This compound (also known as Azafen or Azaphen) is a tricyclic antidepressant that has been in clinical use for decades, primarily in Russia and some Eastern European countries.[1][2] Its therapeutic efficacy is attributed to its modulation of monoaminergic neurotransmission. Understanding the precise in vitro activity of this compound on neuronal cells is crucial for elucidating its mechanism of action, predicting potential neuroprotective or neurotoxic effects, and guiding the development of novel therapeutic agents. This document synthesizes the current knowledge of this compound's in vitro neuronal pharmacology.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[1] It is also suggested to have a less potent inhibitory effect on the norepinephrine transporter (NET). Unlike some other antidepressants, this compound does not inhibit monoamine oxidase (MAO).

Quantitative Data on Monoamine Transporter Inhibition

To provide a comparative context, the table below includes representative Ki values for other tricyclic antidepressants at human monoamine transporters.

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |

| This compound (Azafen) | Data not available | Data not available | Data not available |

| Imipramine | 1.3 | 17 | 5900 |

| Amitriptyline | 4.3 | 35 | 3280 |

| Clomipramine | 0.14 | 28 | 2900 |

| Desipramine | 20 | 0.8 | 1860 |

| Note: This data is for comparative purposes and does not represent the specific values for this compound. |

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol is a standard method used to determine the binding affinity of a compound to specific transporters.

Objective: To determine the Ki of this compound for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM Desipramine for SERT, 10 µM Maprotiline for NET, 10 µM Benztropine for DAT).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a concentration of this compound.

-

Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Potential Effects on Neuronal Cell Viability

Direct in vitro studies on the effects of this compound on neuronal cell viability are not currently available. However, studies on other TCAs and SSRIs have shown varied effects, from neuroprotection to cytotoxicity, depending on the concentration and cell type.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

This compound hydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Putative Signaling Pathways

While direct evidence for this compound's influence on specific signaling pathways is lacking, its action as a serotonin reuptake inhibitor suggests potential downstream effects on pathways known to be modulated by antidepressants.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is implicated in neuronal survival, plasticity, and neurogenesis. Antidepressants have been shown to modulate this pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity. Dysregulation of this pathway has been linked to depression, and some antidepressants may exert their effects through its modulation.

Conclusion

This compound is a tricyclic antidepressant with a primary mechanism of action as a serotonin reuptake inhibitor. While specific in vitro quantitative data on its activity in neuronal cells is limited, its pharmacological profile suggests potential effects on neuronal viability and modulation of key intracellular signaling pathways such as MAPK/ERK and Wnt/β-catenin. Further in vitro research is warranted to fully characterize the neuronal effects of this compound, which will provide a more complete understanding of its therapeutic actions and potential for neuro-focused drug development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for future investigations into the in vitro activity of this compound and related compounds on neuronal cells.

References

Pipofezine and Monoamine Oxidase Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Pipofezine, a tricyclic antidepressant marketed under the trade names Azafen and Azaphen, has a well-documented history of clinical use for the treatment of depression, particularly in Russia, since its introduction in the 1960s.[1][2] While its therapeutic efficacy is established, its precise pharmacological interactions with key enzyme systems involved in neurotransmitter metabolism are of critical interest to researchers. This technical guide provides an in-depth review of the available scientific literature concerning the effects of this compound on monoamine oxidase (MAO) activity. Contrary to the mechanism of early antidepressants, current evidence indicates that this compound does not exert its therapeutic effects through the inhibition of monoamine oxidase. Instead, its primary mechanism of action is the potent inhibition of serotonin reuptake.[1][3][4][5] This paper will summarize the pharmacological profile of this compound, present the evidence regarding its interaction with MAO, and provide a detailed, generalized experimental protocol for assessing the MAO inhibitory potential of a given compound, thereby offering a methodological framework for future investigations.

Pharmacological Profile of this compound

This compound is structurally classified as a tricyclic antidepressant (TCA).[1] Its primary and most potent pharmacological action is the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft.[3][5] This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, a key mechanism underlying its antidepressant effects. In addition to its potent effects on serotonin reuptake, this compound also exhibits sedative properties, which suggests a potential interaction with histamine receptors.[3][4] Some sources note that, unlike typical TCAs, this compound has negligible anticholinergic and cardiotoxic effects.[1]

This compound's Interaction with Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of these enzymes is a well-established mechanism for several classes of antidepressants.[6][7]

Quantitative Data on MAO Inhibition

The following table summarizes the available data regarding the inhibitory activity of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

| Compound | Target | IC50 | Ki | Data Source |

| This compound | MAO-A | No data available | No data available | N/A |

| This compound | MAO-B | No data available | No data available | N/A |

| Table 1: this compound Inhibitory Activity on Monoamine Oxidase. A comprehensive literature search did not yield any published quantitative data for the inhibition of MAO-A or MAO-B by this compound. |

Generalized Experimental Protocol for MAO Activity Assay

For researchers wishing to independently verify the effect of this compound or other novel compounds on MAO activity, a generalized fluorometric assay protocol is described below. This protocol is based on standard methodologies used in the field.[8][9]

4.1. Principle The assay measures the activity of MAO by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity.

4.2. Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

MAO Substrate (e.g., p-tyramine, a non-specific substrate for MAO-A and MAO-B)[8]

-

Fluorescent Probe (e.g., Amplex Red or equivalent)

-

Horseradish Peroxidase (HRP)

-

Positive Controls (known MAO inhibitors):

-

Clorgyline (for MAO-A)

-

Selegiline or Pargyline (for MAO-B)[8]

-

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em = ~530/585 nm)[8]

4.3. Assay Procedure

-

Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer immediately before use.

-

Compound Dilution: Prepare a serial dilution of the test compound (this compound) and positive controls in MAO Assay Buffer. Include a vehicle control (buffer with solvent).

-

Reaction Incubation:

-

To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

-

Add 25 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Initiation of Reaction:

-

Prepare a "Detection Mix" containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer.

-

Add 25 µL of the Detection Mix to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Visualizations

The following diagrams illustrate the core concepts discussed in this paper.

Caption: Monoamine Neurotransmitter Degradation Pathway.

Caption: Generalized MAO Inhibition Assay Workflow.

Conclusion

The available evidence strongly indicates that this compound's antidepressant effects are not mediated by the inhibition of monoamine oxidase enzymes. Its primary, well-documented mechanism of action is the potent inhibition of serotonin reuptake. For drug development professionals and researchers, this compound should be categorized as a serotonin reuptake inhibitor rather than an MAOI. While no direct studies quantifying the interaction between this compound and MAO are currently available, the provided generalized experimental protocol offers a robust framework for conducting such an investigation if deemed necessary. Future research could definitively confirm this lack of interaction and further elucidate the full pharmacological profile of this established therapeutic agent.

References

- 1. drdoping.com [drdoping.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipofezine Hydrochloride: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine, a tricyclic antidepressant, is utilized in clinical practice as this compound hydrochloride. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of effective and safe pharmaceutical products. This technical guide synthesizes the available information on the solubility and stability of this compound hydrochloride, outlines standard experimental protocols for their determination, and discusses the general signaling pathways associated with its class of antidepressants. Due to a lack of specific publicly available data for this compound hydrochloride, this paper focuses on established methodologies and general principles applicable to similar compounds, providing a framework for researchers in this field.

Introduction

This compound, also known as Azafen, is a tricyclic antidepressant that primarily functions as a serotonin reuptake inhibitor.[1][2][3] Its hydrochloride salt form is the common active pharmaceutical ingredient (API). The solubility and stability of an API are critical determinants of its bioavailability, manufacturability, and shelf-life. This document provides a detailed examination of these properties as they pertain to this compound hydrochloride, addressing the needs of professionals in pharmaceutical research and development.

Solubility of this compound Hydrochloride

General Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound Hydrochloride

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | High | The hydrochloride salt is expected to readily dissociate in aqueous media, leading to good solubility, particularly at acidic to neutral pH. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High to Moderate | These solvents can solvate both the protonated amine and the chloride counter-ion. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to Low | Solubility is expected to be lower than in protic solvents as these solvents are less effective at solvating the chloride ion. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low / Insoluble | The polar nature of the salt makes it incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of an API like this compound hydrochloride, based on established pharmaceutical guidelines.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound Hydrochloride API

-

Solvents: Purified Water, 0.1 M HCl, Phosphate Buffer (pH 6.8), Methanol, Ethanol

-

Shake-flask apparatus or orbital shaker in a temperature-controlled chamber

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate flasks. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound hydrochloride.

-

Data Analysis: Calculate the solubility in mg/mL or other appropriate units.

Stability of this compound Hydrochloride

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Specific stability data for this compound hydrochloride is not publicly available.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing the API to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: General Forced Degradation Conditions for a Tricyclic Antidepressant Hydrochloride Salt

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed for several hours.[4] | Hydrolysis of susceptible functional groups, potential rearrangement of the tricyclic ring system.[5] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, refluxed for several hours.[4] | Similar to acid hydrolysis, but may favor different degradation products depending on the molecule's structure. |

| Oxidation | 3% to 30% Hydrogen Peroxide, at room temperature or slightly elevated temperature.[4] | Oxidation of the nitrogen atoms in the piperazine ring, or other susceptible moieties, leading to N-oxides or other oxides. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period. | General decomposition, potential for dealkylation or ring cleavage. |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4] | Photolytic cleavage of bonds, leading to a variety of degradation products.[6] |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.

Materials:

-

This compound Hydrochloride API

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Stability chambers (for thermal and photolytic studies)

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents for each stress condition.

-

Stress Application:

-

Hydrolysis: Treat the solutions with acid or base and reflux for a specified time. Neutralize the samples after the stress period.

-

Oxidation: Add hydrogen peroxide to the solution and maintain at the desired temperature.

-

Thermal: Store the solid API and solutions in a high-temperature oven.

-

Photolytic: Expose the solid API and solutions to controlled light conditions in a photostability chamber.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent drug and identify the structure of major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways

This compound acts as a selective serotonin reuptake inhibitor (SSRI). The therapeutic effects of antidepressants are generally understood to be mediated by long-term adaptive changes in neuronal signaling pathways. While a specific, unique signaling cascade for this compound has not been delineated in publicly available literature, its mechanism of action is expected to align with that of other SSRIs.

Chronic administration of SSRIs, including this compound, leads to an increase in serotonin levels in the synaptic cleft. This sustained elevation in serotonin can trigger downstream signaling cascades that are thought to underlie the therapeutic antidepressant effects. A key pathway implicated is the cyclic adenosine monophosphate (cAMP) signaling cascade.[7][8]

Conclusion

While specific experimental data for the solubility and stability of this compound hydrochloride are not widely published, this technical guide provides a robust framework for researchers to conduct these critical studies. By following the detailed experimental protocols for solubility determination and forced degradation, scientists can generate the necessary data to support formulation development and ensure the quality, safety, and efficacy of this compound hydrochloride-containing drug products. The understanding of the general signaling pathways for SSRIs further provides a basis for mechanistic studies and the development of novel antidepressants. Further research to generate and publish specific data for this compound hydrochloride would be a valuable contribution to the pharmaceutical sciences.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of signal transduction pathways and gene expression by mood stabilizers and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressants: Signal Transduction and Gene Expression - Ronald Duman [grantome.com]

Pipofezine's Affinity for Serotonin and Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipofezine, also known as Azafen, is a tricyclic antidepressant that has been in clinical use in some countries for decades.[1] Its primary mechanism of action is understood to be the inhibition of serotonin reuptake, which increases the concentration of this neurotransmitter in the synaptic cleft.[2][3][4] However, a comprehensive understanding of its pharmacological profile, particularly its direct binding affinity for various serotonin and dopamine receptor subtypes, is crucial for elucidating its full therapeutic potential and side-effect profile. This technical guide aims to provide an in-depth overview of the available data on the binding affinity of this compound for these key receptors, present generalized experimental protocols for assessing such interactions, and visualize the relevant signaling pathways.

Quantitative Binding Affinity of this compound

Despite a thorough review of the scientific literature, specific quantitative binding affinity data for this compound (such as Ki, IC50, or Kd values) at serotonin and dopamine receptor subtypes remains largely unavailable in publicly accessible databases and publications. While its activity as a potent serotonin reuptake inhibitor is well-documented, its direct interactions with postsynaptic serotonin and dopamine receptors have not been extensively characterized with quantitative binding assays.[1][2][3][4]

The table below is provided as a template for organizing such data once it becomes available through future research.

Table 1: this compound Binding Affinity for Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| 5-HT1A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT2A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT2C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Other 5-HT Subtypes |

Table 2: this compound Binding Affinity for Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| D1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| D2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| D3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| D4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| D5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound for a specific receptor. This protocol is based on established methodologies for serotonin and dopamine receptors and can be adapted for specific subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Target Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors or HEK293 cells expressing human 5-HT1A receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test Compound: this compound dihydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Membrane Preparation: Homogenize the cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 10-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled ligand.

-

Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualizations

To understand the potential downstream effects of this compound's interaction with serotonin and dopamine receptors, it is essential to visualize their canonical signaling pathways.

Serotonin Receptor Signaling

Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes. They are broadly classified into several families, with the 5-HT1 and 5-HT2 families being particularly relevant to antidepressant action.

-

5-HT1A Receptors: These receptors are typically coupled to inhibitory Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal excitability.

-

5-HT2A Receptors: In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to excitatory Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream signaling that generally results in increased neuronal excitability.

Dopamine Receptor Signaling

Dopamine receptors are also GPCRs and are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families have opposing effects on adenylyl cyclase.

-

D1-like Receptors: These receptors are coupled to stimulatory Gs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This pathway generally enhances neuronal activity.

-

D2-like Receptors: These receptors are coupled to inhibitory Gi/o proteins, similar to 5-HT1A receptors. Their activation inhibits adenylyl cyclase, decreases cAMP levels, and can also modulate ion channel activity, generally leading to a reduction in neuronal excitability.

Conclusion

While this compound is established as a serotonin reuptake inhibitor, a significant gap exists in the literature regarding its direct binding affinities for serotonin and dopamine receptors. The generation of such quantitative data through rigorous experimental protocols, such as the radioligand binding assay outlined here, is essential for a more complete understanding of its pharmacological profile. A detailed characterization of this compound's interactions with these receptors will not only refine our knowledge of its mechanism of action but also potentially uncover novel therapeutic applications and provide a clearer rationale for its clinical use. Further research in this area is strongly encouraged to fill this knowledge void.

References

Methodological & Application

Pipofezine Dosage Calculation for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine, marketed as Azaphen, is a tricyclic antidepressant (TCA) developed and used primarily in Russia.[1] Its mechanism of action involves the non-selective reuptake inhibition of serotonin and norepinephrine, which is characteristic of TCAs.[1][2][3] It also possesses sedative properties.[1] Unlike many other TCAs, this compound exhibits minimal anticholinergic activity and does not inhibit monoamine oxidase (MAO).[1][3] These application notes provide a guide for researchers on the calculation of this compound dosage for use in rodent models of depression, based on available preclinical data. Due to the limited publicly available data on the effective doses, toxicity, and pharmacokinetics of this compound in rodents, researchers are strongly encouraged to conduct preliminary dose-finding studies.

Data Presentation

A comprehensive search for specific preclinical data on this compound in rodent models, including effective doses in behavioral assays, LD50 values, and pharmacokinetic parameters, did not yield sufficient quantitative information to construct detailed comparative tables. The majority of available data pertains to human use. Researchers should consider the human pharmacokinetic parameters as a preliminary reference point, with the understanding that significant interspecies differences are likely.

Table 1: Human Pharmacokinetic Parameters of this compound (Azaphen)

| Parameter | Value | Reference |

| Bioavailability | ~80% | [1] |

| Time to Maximum Concentration (Tmax) | 2 hours | [1] |

| Plasma Protein Binding | 90% | [1] |

| Half-life (T½) | 16 hours | [1] |

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.

References

Application Notes and Protocols: Pipofezine Dissolution for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipofezine, also known as Azaphen, is a tricyclic antidepressant. For conducting in vivo studies to evaluate its efficacy and pharmacokinetics, proper dissolution is critical to ensure accurate dosing and bioavailability. This document provides a detailed protocol for dissolving this compound for administration in animal models. The choice of solvent is crucial to maintain the stability of the compound and minimize toxicity to the animal.

Physicochemical Properties of this compound

Understanding the solubility profile of this compound is the first step in developing a robust dissolution protocol.

Table 1: Solubility of this compound Hydrochloride

| Solvent | Solubility | Suitability for In Vivo Use |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Suitable as a primary solvent, but final concentration should be minimized (<10% in the final dosing solution is often recommended, with some studies using up to 50% in a mixed-solvent system)[2][3]. |

| Chloroform | Soluble[1] | Not suitable for in vivo use due to high toxicity. |

| Dichloromethane | Soluble[1] | Not suitable for in vivo use due to high toxicity. |

| Ethyl Acetate | Soluble[1] | Not suitable for in vivo use due to high toxicity. |

| Acetone | Soluble[1] | Generally not recommended for systemic in vivo use due to potential toxicity, though it has been evaluated in some models[2][4]. |

| Water | Sparingly Soluble | The hydrochloride salt may have some aqueous solubility, but it is often insufficient for preparing concentrated stock solutions. |

Recommended Protocol for this compound Dissolution

This protocol is based on the known solubility of this compound and common practices for preparing compounds for in vivo research. A pilot study to determine the optimal vehicle for your specific animal model and administration route is highly recommended.

Materials

-

This compound hydrochloride powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Propylene glycol (PG), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Primary Dissolution: Add a small volume of DMSO to the powder. For a 10 mg/mL stock, start by adding 100 µL of DMSO.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication for 5-10 minutes can also be used to break up any aggregates.

-

Co-solvent Addition (if required): If preparing a co-solvent system to reduce the final DMSO concentration, add the desired co-solvent. A common vehicle for in vivo studies is a mixture of DMSO and PEG400 or a combination of DMSO, PEG400, and saline. For example, a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline is often well-tolerated.

-

Final Dilution: Once the stock solution is prepared, it can be diluted to the final desired concentration for injection using a suitable vehicle. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, you would take 100 µL of your 10 mg/mL DMSO stock and add 900 µL of the appropriate diluent (e.g., a mixture of PEG400 and saline).

Table 2: Example Dilution Series for a Pilot Study

| Final Concentration | Volume of 10 mg/mL Stock (in DMSO) | Volume of Vehicle (e.g., 40% PEG400, 60% Saline) | Total Volume | Final DMSO % |

| 2 mg/mL | 200 µL | 800 µL | 1000 µL | 20% |

| 1 mg/mL | 100 µL | 900 µL | 1000 µL | 10% |

| 0.5 mg/mL | 50 µL | 950 µL | 1000 µL | 5% |

| 0.2 mg/mL | 20 µL | 980 µL | 1000 µL | 2% |

Note: Always prepare fresh solutions on the day of the experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing this compound for in vivo administration.

Caption: Workflow for this compound Dissolution and Dosing.

Signaling Pathway (Placeholder)

As this document focuses on the dissolution protocol, a signaling pathway is not directly applicable. However, if this compound's mechanism of action were the focus, a diagram of the relevant neurotransmitter pathways (e.g., serotonin, norepinephrine) would be appropriate here.

Example DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical this compound Mechanism of Action.

References

- 1. Azaphen hydrochloride | 24853-80-3 [amp.chemicalbook.com]

- 2. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pipofezine Administration in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of pipofezine (Azafen), a tricyclic antidepressant, in preclinical research settings. The following sections detail the primary routes of administration, recommended protocols based on available literature, and the underlying signaling pathways associated with its mechanism of action.

Overview of this compound

This compound is a tricyclic antidepressant that primarily functions as a potent serotonin reuptake inhibitor.[1][2] This mechanism of action leads to an increased concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Preclinical studies have utilized various animal models to investigate the efficacy and pharmacological profile of this compound, most notably in rodent models of depression.

Administration Routes and Protocols

The primary routes for administering this compound in preclinical rodent studies are oral gavage (PO) and intraperitoneal injection (IP). The choice of administration route often depends on the experimental design, the required speed of onset, and the desired pharmacokinetic profile.

Quantitative Data Summary

| Parameter | Oral Gavage (PO) | Intraperitoneal Injection (IP) |

| Vehicle | 0.5% Methyl cellulose, Distilled water, Saline | Saline, Distilled water |

| Dosage Range | 10 - 50 mg/kg | 5 - 20 mg/kg |

| Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |

| Frequency | Once daily | Once or twice daily |

Experimental Protocols

2.2.1. Protocol for Oral Gavage (PO) Administration in Mice

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Methyl cellulose in distilled water)

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound and vehicle based on the mean body weight of the experimental group and the desired dosage.

-

Prepare the formulation by suspending or dissolving this compound in the chosen vehicle. Ensure homogeneity of the solution.

-

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the precise volume of the formulation to be administered.

-

Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting.

-

-

Gavage Administration:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly administer the calculated volume of the this compound formulation.

-

-

Post-Administration Monitoring:

-

Carefully withdraw the gavage needle.

-

Return the mouse to its home cage and monitor for any immediate signs of distress, such as respiratory difficulty or abnormal posture.

-

2.2.2. Protocol for Intraperitoneal (IP) Injection in Rats

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Sterile syringes and needles (e.g., 23-25 gauge)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound and vehicle based on the rat's body weight and the desired dosage.

-

Prepare the dosing solution under sterile conditions.

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise injection volume.

-

Restrain the rat securely, often with the help of a second person. The rat should be held to expose the abdomen.

-

-

IP Injection:

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.

-

Slowly inject the calculated volume of the this compound solution.

-

-

Post-Injection Monitoring:

-

Withdraw the needle and return the rat to its home cage.

-

Monitor the animal for any signs of distress, including bleeding at the injection site or signs of peritonitis.

-

Signaling Pathway and Mechanism of Action

As a serotonin reuptake inhibitor, this compound blocks the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is thought to initiate a cascade of downstream signaling events that contribute to its antidepressant effects. One of the key pathways implicated involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).[3][4]

Caption: this compound's inhibition of SERT leads to increased synaptic serotonin and downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the antidepressant-like effects of this compound in a rodent model.

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The pCREB/BDNF Pathway in the Hippocampus Is Involved in the Therapeutic Effect of Selective 5-HT Reuptake Inhibitors in Adult Male Rats Exposed to Blast Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - AJMB: Volume 15, Issue 3, Year 2023 - AJMB [ajmb.org]

Pipofezine in Behavioral Assays for Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Pipofezine, a tricyclic antidepressant, in common behavioral assays for screening potential antidepressant compounds. The protocols and data presentation guidelines are intended to assist researchers in designing and interpreting studies to evaluate the efficacy of this compound and similar molecules.

Mechanism of Action of this compound

This compound, also known as Azafen, is a tricyclic antidepressant. Its primary mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine at the synaptic cleft, leading to an increased concentration of these neurotransmitters in the brain. Unlike some other antidepressants, this compound has been reported to have negligible effects on monoamine oxidase (MAO) activity. This dual-action on two key neurotransmitter systems involved in mood regulation forms the basis of its antidepressant effects.

Below is a diagram illustrating the general mechanism of action for tricyclic antidepressants like this compound at the neuronal synapse.

Caption: Mechanism of action of this compound.

Key Behavioral Assays for Antidepressant Screening

Several behavioral assays are widely used in preclinical research to screen for antidepressant efficacy. These models are based on the principle of inducing a state of "behavioral despair" or anhedonia in rodents, which can be reversed by effective antidepressant treatment. The most common assays include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy. The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to reduce the duration of immobility.

Experimental Protocol

-

Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male mice or rats are commonly used. Animals should be habituated to the experimental room for at least one hour before testing.

-

Procedure:

-

Pre-test session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a baseline level of immobility. After 15 minutes, the animal is removed, dried with a towel, and returned to its home cage.

-

Drug Administration: this compound or a vehicle control is administered at predetermined times before the test session (e.g., 30, 60, and 120 minutes prior to the test). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on the study design.

-

Test session (Day 2): 24 hours after the pre-test session, the animal is again placed in the cylinder for a 5-minute test session.

-

-

Data Collection: The entire 5-minute test session is recorded. The primary measure is the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.

Caption: Forced Swim Test (FST) Workflow.

Data Presentation

Quantitative data from the FST should be presented in a clear, tabular format. Below is a template for data presentation.

Table 1: Template for Forced Swim Test Data

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle Control | - | 10 | |

| This compound | 10 | 10 | |

| This compound | 20 | 10 | |

| This compound | 40 | 10 | |

| Positive Control | 10 |

Table 2: Illustrative Forced Swim Test Data (Imipramine)

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle Control | - | 10 | 150 ± 10.5 |

| Imipramine | 15 | 10 | 110 ± 9.2* |

| Imipramine | 30 | 10 | 75 ± 8.1** |

| Imipramine | 60 | 10 | 50 ± 7.5*** |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral assay for screening antidepressants. The test is based on the principle that when suspended by the tail, mice will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from the duration of immobility, which is reduced by antidepressant drugs.

Experimental Protocol

-

Apparatus: A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces. The area should be visually isolated to prevent distractions.

-

Animals: Male mice are typically used.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended by the tape from the suspension bar.

-

The duration of the test is typically 6 minutes.

-

-

Data Collection: The entire 6-minute session is recorded. The primary measure is the total time the animal remains immobile.

Caption: Tail Suspension Test (TST) Workflow.

Data Presentation

Table 3: Template for Tail Suspension Test Data

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle Control | - | 10 | |

| This compound | 10 | 10 | |

| This compound | 20 | 10 | |

| This compound | 40 | 10 | |

| Positive Control | 10 |

Table 4: Illustrative Tail Suspension Test Data (Amitriptyline)

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle Control | - | 10 | 180 ± 12.3 |

| Amitriptyline | 10 | 10 | 135 ± 11.1* |

| Amitriptyline | 20 | 10 | 95 ± 9.8** |

| Amitriptyline | 40 | 10 | 60 ± 8.2*** |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure. Rodents naturally prefer sweet solutions over water. In models of depression, this preference is reduced, and effective antidepressant treatment is expected to restore it.

Experimental Protocol

-

Apparatus: Home cages equipped with two drinking bottles.

-

Animals: Mice or rats.

-

Procedure:

-

Habituation: For 48 hours, animals are habituated to the two-bottle choice, with both bottles containing water.

-

Baseline: For the next 48 hours, animals are given a choice between a bottle of 1% sucrose solution and a bottle of water. The position of the bottles is switched every 24 hours to avoid place preference.

-

Depression Induction (if applicable): A chronic stress protocol (e.g., chronic unpredictable mild stress) can be used to induce a depressive-like state.

-

Drug Administration: this compound or vehicle is administered daily throughout the stress period or for a specified duration before the test.

-

Test: After the treatment period, animals are deprived of food and water for a period (e.g., 4 hours) and then presented with the two bottles (1% sucrose and water) for a defined period (e.g., 1-2 hours).

-

-

Data Collection: The consumption of sucrose solution and water is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%

Caption: Sucrose Preference Test (SPT) Workflow.

Data Presentation

Table 5: Template for Sucrose Preference Test Data

| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |

| Non-Stressed Control | 10 | |

| Stressed + Vehicle | 10 | |

| Stressed + this compound (Dose 1) | 10 | |

| Stressed + this compound (Dose 2) | 10 | |

| Stressed + Positive Control | 10 |

Table 6: Illustrative Sucrose Preference Test Data

| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |

| Non-Stressed Control | 10 | 85 ± 3.2 |

| Stressed + Vehicle | 10 | 55 ± 4.1# |

| Stressed + Antidepressant (20 mg/kg) | 10 | 78 ± 3.8* |

#p<0.01 compared to Non-Stressed Control; *p<0.05 compared to Stressed + Vehicle

Pipofezine: A Tool Compound for Interrogating the Serotonin System

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pipofezine, a tricyclic antidepressant, as a tool compound for studying the serotonin (5-HT) system. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document outlines its primary mechanism of action and provides detailed protocols for its characterization and use in preclinical research.

This compound, also known as Azafen, is recognized as a potent inhibitor of the serotonin transporter (SERT).[1] Its action leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] This property makes it a valuable tool for investigating the role of the serotonin system in various physiological and pathological processes. In addition to its primary activity as a serotonin reuptake inhibitor, this compound is suggested to have sedative effects, possibly through antihistamine activity.[1] Some sources also indicate a potential for norepinephrine reuptake inhibition, a characteristic common to many tricyclic antidepressants.

Due to the limited availability of specific binding affinity (Ki) and potency (IC50) values in the literature, researchers are encouraged to perform the in vitro assays described herein to determine these values in their specific experimental systems.

Data Presentation

The following tables are provided as templates for researchers to populate with their own experimental data when characterizing this compound.

Table 1: this compound Binding Affinity Profile

| Target | Radioligand | Kᵢ (nM) - Hypothetical Data |

| Serotonin Transporter (SERT) | [³H]Citalopram | [Insert Experimental Value] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | [Insert Experimental Value] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | [Insert Experimental Value] |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | [Insert Experimental Value] |

| 5-HT₂ₐ Receptor | [³H]Ketanserin | [Insert Experimental Value] |

| Histamine H₁ Receptor | [³H]Pyrilamine | [Insert Experimental Value] |

| Muscarinic M₁ Receptor | [³H]Pirenzepine | [Insert Experimental Value] |

| α₁-Adrenergic Receptor | [³H]Prazosin | [Insert Experimental Value] |

Note: The Kᵢ values in this table are placeholders and should be determined experimentally.

Table 2: this compound Functional Activity Profile

| Assay | Cell Line/Tissue | IC₅₀ (nM) - Hypothetical Data |

| Serotonin Reuptake Inhibition | hSERT-expressing cells | [Insert Experimental Value] |

| Norepinephrine Reuptake Inhibition | hNET-expressing cells | [Insert Experimental Value] |

| Dopamine Reuptake Inhibition | hDAT-expressing cells | [Insert Experimental Value] |

Note: The IC₅₀ values in this table are placeholders and should be determined experimentally.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Diagram 2: Experimental Workflow for In Vitro Characterization

References

Application Notes and Protocols for Quantification of Pipofezine in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Pipofezine (also known as Azaphen) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a tricyclic antidepressant, and monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug management. The described method is based on established analytical principles for tricyclic antidepressants and includes procedures for sample preparation, chromatographic separation, and method validation. This application note offers a robust starting point for researchers to develop and validate a specific in-house assay for this compound.

Introduction

This compound is an anxiolytic and antidepressant drug belonging to the tricyclic antidepressant (TCA) class. Accurate and precise measurement of its concentration in plasma is essential for clinical and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals in biological matrices due to its high resolution, sensitivity, and specificity. This protocol details a reversed-phase HPLC method coupled with UV detection for the determination of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 column.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Imipramine (or other suitable TCA as an internal standard - IS)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Heptane

-

Isoamyl alcohol

-

Sodium hydroxide (NaOH)

-

Orthophosphoric acid

-

Human plasma (drug-free)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Sample evaporation system (e.g., nitrogen evaporator)

-

Analytical balance

-

pH meter

Preparation of Solutions

-

Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Imipramine (IS) in 100 mL of methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

-

Sodium Hydroxide (1 M): Dissolve 4 g of NaOH in 100 mL of water.

-

Orthophosphoric Acid (0.3% v/v): Add 0.3 mL of orthophosphoric acid to 100 mL of water.

Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample, 50 µL of the internal standard working solution (1 µg/mL), and 100 µL of 1 M NaOH.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (heptane:isoamyl alcohol, 99:1 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL into the HPLC system.

HPLC Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Phosphate Buffer (25 mM, pH 3.0) (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound. These values are based on typical performance characteristics for the analysis of tricyclic antidepressants and should be confirmed during in-house method validation.

Table 1: Chromatographic Parameters

| Parameter | This compound | Internal Standard (Imipramine) |

| Retention Time (min) | ~ 6.5 | ~ 8.0 |

| Tailing Factor | ≤ 1.5 | ≤ 1.5 |

| Theoretical Plates | > 2000 | > 2000 |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.995 | 0.998 |